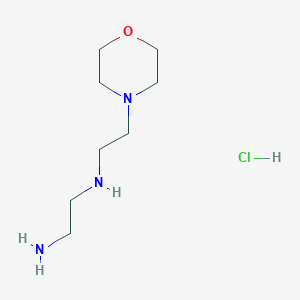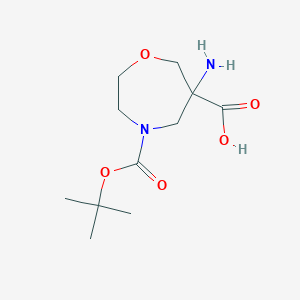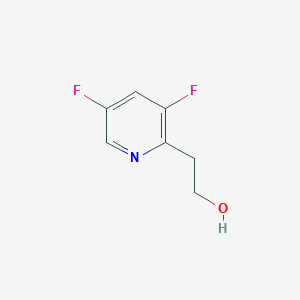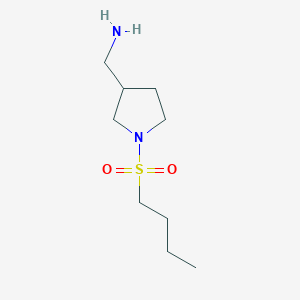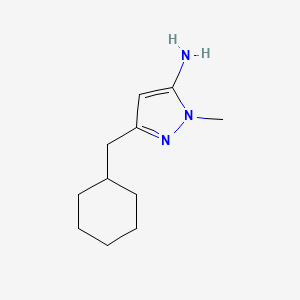
(R)-2,2,4-Trimethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,2,4-Trimethylpyrrolidine is a chiral organic compound with the molecular formula C7H15N It is a derivative of pyrrolidine, characterized by the presence of three methyl groups attached to the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,4-Trimethylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2,2,4-trimethylpyrroline using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric purity. Another method includes the reductive amination of 2,2,4-trimethylpyrrolidine-1-carboxaldehyde using a chiral amine as the reducing agent.
Industrial Production Methods
Industrial production of ®-2,2,4-Trimethylpyrrolidine typically involves large-scale asymmetric hydrogenation processes. These processes utilize advanced catalytic systems to achieve high yields and enantiomeric excess. The choice of catalyst and reaction conditions are crucial for optimizing the efficiency and selectivity of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2,2,4-Trimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The methyl groups on the pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-2,2,4-Trimethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ®-2,2,4-Trimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2,2,4-Trimethylpyrrolidine: The enantiomer of ®-2,2,4-Trimethylpyrrolidine, with similar chemical properties but different biological activities.
2,2,4-Trimethylpyrrolidine: The racemic mixture containing both ® and (S) enantiomers.
2,2,5-Trimethylpyrrolidine: A structural isomer with a different arrangement of methyl groups on the pyrrolidine ring.
Uniqueness
®-2,2,4-Trimethylpyrrolidine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with chiral targets makes it valuable in asymmetric synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C7H15N |
|---|---|
Molekulargewicht |
113.20 g/mol |
IUPAC-Name |
(4R)-2,2,4-trimethylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-6-4-7(2,3)8-5-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
InChI-Schlüssel |
AJMDMNYTTSGFEL-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@H]1CC(NC1)(C)C |
Kanonische SMILES |
CC1CC(NC1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


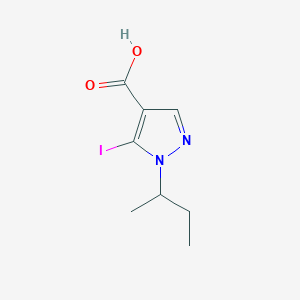
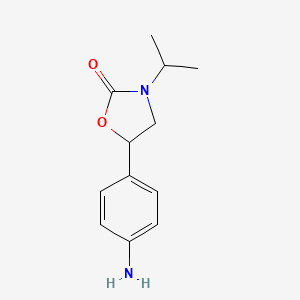
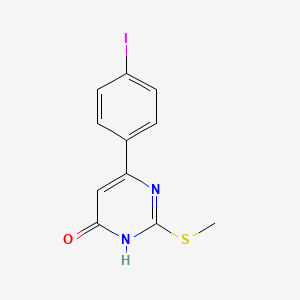
![6'-Chloro-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B13329718.png)
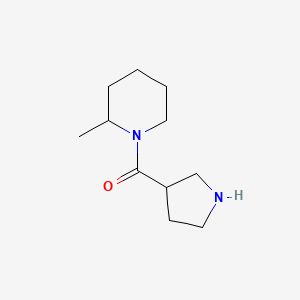


![2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13329753.png)
![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13329758.png)
